molecular formula C17H26INO4 B5652921 2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide

2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide

Cat. No.: B5652921
M. Wt: 435.3 g/mol
InChI Key: HLHCLQQABJWBDU-UHFFFAOYSA-N
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Description

2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide is a chemical compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a pyrrolidinium ion and a benzoate ester group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide typically involves the reaction of 1-methylpyrrolidine with 2-hydroxy-4-propoxybenzoic acid in the presence of an iodinating agent. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Reactant Purification: Ensuring high purity of 1-methylpyrrolidine and 2-hydroxy-4-propoxybenzoic acid

    Reaction Monitoring: Using in-line spectroscopic methods to monitor the reaction progress

    Product Isolation: Crystallization or precipitation followed by filtration and drying

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Sodium hydroxide in aqueous solution

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted benzoates

Scientific Research Applications

2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and catalysis

    Biology: In studies of cell membrane interactions and ion transport

    Medicine: Potential use in drug delivery systems and as an antimicrobial agent

    Industry: Used in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity and inhibit enzyme activity by binding to specific molecular targets. The pathways involved include:

    Ion Transport: Modulation of ion channels and transporters

    Enzyme Inhibition: Inhibition of key metabolic enzymes

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1-methylpyrrolidinium iodide
  • 2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl acetate;iodide

Uniqueness

2-(1-Methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide is unique due to its specific combination of a pyrrolidinium ion and a benzoate ester group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced solubility and reactivity, making it valuable in various research applications.

Properties

IUPAC Name

2-(1-methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-4-propoxybenzoate;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.HI/c1-3-11-21-14-6-7-15(16(19)13-14)17(20)22-12-10-18(2)8-4-5-9-18;/h6-7,13H,3-5,8-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHCLQQABJWBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)OCC[N+]2(CCCC2)C)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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